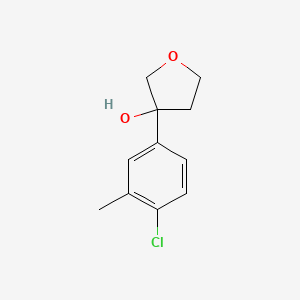

3-(4-Chloro-3-methylphenyl)oxolan-3-ol

Description

3-(4-Chloro-3-methylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran derivative) featuring a hydroxyl group and a 4-chloro-3-methylphenyl substituent at the 3-position of the oxolane ring. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and increased lipophilicity from the chloro-methylphenyl moiety.

Properties

IUPAC Name |

3-(4-chloro-3-methylphenyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8-6-9(2-3-10(8)12)11(13)4-5-14-7-11/h2-3,6,13H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIGTFPKGGUNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CCOC2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2(CCOC2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Preparation Methods: These may involve the pressing method, extrusion method, phase-inversion method, slip casting method, and tape casting method.

Advanced Preparation Methods: Recent advancements have led to the development of high-performance materials through improved electrochemical properties and various new processing technologies.

Chemical Reactions Analysis

3-(4-Chloro-3-methylphenyl)oxolan-3-ol undergoes various types of chemical reactions, including:

Combination Reactions: Where two or more substances combine to form a single new substance.

Decomposition Reactions: Where a compound breaks down into two or more simpler substances.

Single-Replacement Reactions: Where one element replaces another in a compound.

Double-Replacement Reactions: Where the ions of two compounds exchange places in an aqueous solution to form two new compounds.

Combustion Reactions: Where a substance combines with oxygen, releasing energy in the form of light and heat.

Common reagents and conditions used in these reactions vary depending on the specific reaction type. For example, combination reactions may involve elements like sodium and chlorine, while decomposition reactions often require heat, light, or electricity .

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)oxolan-3-ol has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of new materials and the study of chemical reactions.

Biology: It plays a role in understanding biological processes and developing new biological assays.

Medicine: It is investigated for its potential therapeutic effects and as a component in drug development.

Industry: It is utilized in the production of high-performance materials and various industrial processes

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is not available, similar compounds often exert their effects by binding to specific receptors or enzymes, thereby modulating biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(4-Chloro-3-methylphenyl)oxolan-3-ol with structurally related oxolane derivatives, focusing on molecular features, substituents, and inferred properties:

Key Observations:

Substituent Effects on Polarity :

- The 4-chloro-3-methylphenyl group in the target compound increases lipophilicity compared to hydroxyl- or allyl-substituted oxolanes (e.g., 4-(3-Hydroxyphenyl)oxolan-3-ol). This may enhance membrane permeability in biological systems .

- Amine-containing analogs (e.g., 3-[(4-Chlorophenyl)methyl]oxolan-3-amine) exhibit basicity and salt-forming capabilities, unlike the hydroxyl group in the target compound .

Synthetic Pathways: Oxolane derivatives are often synthesized via epoxide ring-opening reactions (e.g., using oxiranes and nucleophiles like phenols or amines) . For example, describes the use of (R)-2-(chloromethyl)oxirane to construct oxolane rings with aryl ethers.

The target compound’s chloro-methylphenyl group may confer distinct receptor-binding properties.

Commercial Availability :

- Amine and hydrochloride derivatives of chlorophenyl-oxolanes (e.g., 3-[(4-Chlorophenyl)methyl]oxolan-3-amine hydrochloride) are commercially available, indicating industrial relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.